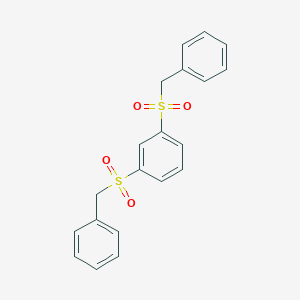
1,3-Bis(benzylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(benzylsulfonyl)benzene is a chemical compound that belongs to the class of sulfones. It is characterized by the presence of two benzylsulfonyl groups attached to a benzene ring at the 1 and 3 positions. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(benzylsulfonyl)benzene can be synthesized through a multi-step process involving the sulfonation of benzyl groups. One common method involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then reacted with benzene in the presence of a catalyst to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation reactions using specialized equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(benzylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzylsulfonyl derivatives.
Scientific Research Applications
1,3-Bis(benzylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(benzylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzylsulfanyl)benzene: Similar structure but with sulfanyl groups instead of sulfonyl groups.
1-Nitro-3-[(benzylsulfonyl)methyl]benzene: Contains a nitro group and a benzylsulfonyl group.
Uniqueness
1,3-Bis(benzylsulfonyl)benzene is unique due to the presence of two benzylsulfonyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
1,3-bis(benzylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4S2/c21-25(22,15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)26(23,24)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPIXEIPKYEPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide](/img/structure/B8040188.png)
![2,6-Dibutylbenzo[1,2-c:4,5-c']dipyrrole-1,3,5,7-tetrone](/img/structure/B8040192.png)
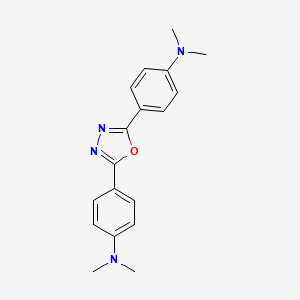
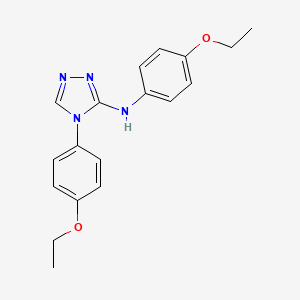
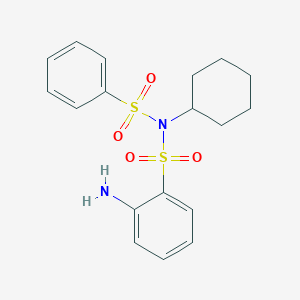
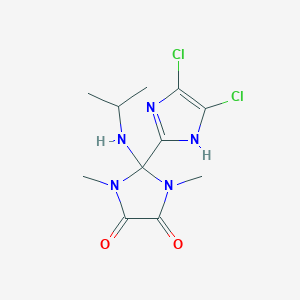
![1-N,3-N-bis[3-(aminomethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B8040240.png)
![1-benzyl-N-[(Z)-benzylideneamino]pyridin-1-ium-4-carboxamide;chloride](/img/structure/B8040250.png)
![phenyl N-[2-(phenoxycarbonylamino)ethyl]carbamate](/img/structure/B8040251.png)
![2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol](/img/structure/B8040256.png)
![2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid](/img/structure/B8040259.png)
![N-[4-(benzenesulfonylsulfamoyl)phenyl]-2-methylprop-2-enamide](/img/structure/B8040260.png)
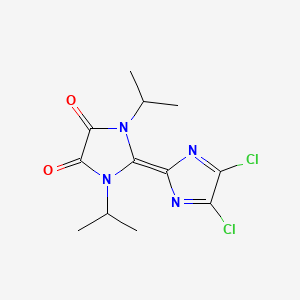
![Methyl 2-[4-[[4-[(1-methoxy-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]propanoate](/img/structure/B8040275.png)
